molecular formula C3H8N2O B2421849 1-Aminoazetidin-3-ol CAS No. 887591-03-9

1-Aminoazetidin-3-ol

Cat. No.: B2421849
CAS No.: 887591-03-9
M. Wt: 88.11
InChI Key: HSLXRRPEDWDDQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .


Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .


Physical and Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . The physical and chemical properties of 1-Aminoazetidin-3-ol are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Drug Development

1-Aminoazetidin-3-ol derivatives are actively researched in the context of drug development and chemical synthesis. For instance, research has explored the synthesis of 3-aminoazetidine derivatives as potential broad-spectrum antidepressants. These derivatives have been examined for their inhibitory reuptake activities against neurotransmitters and identified as candidates for further studies in the context of depression treatment (Han et al., 2014). Additionally, this compound has been utilized in synthesizing medicinal intermediates, highlighting its significance in the field of medicinal chemistry and drug synthesis (Yang, 2009).

Inhibitor Development

The compound has been investigated for its potential in developing inhibitors. For instance, studies have focused on α-amino-β-lactam carbamic acid ester as potent inhibitors, with specific interest in treating conditions like pain and inflammation (Nuzzi et al., 2016). Another research avenue involves the synthesis of N-protected alkyl 3-aminoazetidine-2-carboxylic esters, showcasing the compound's versatility in developing biologically relevant molecules (Kiss et al., 2007).

Antibacterial Applications

The exploration of this compound derivatives in antibacterial applications is evident in studies that discuss the synthesis of novel azetidinone derivatives, including 1, 2, 4-triazole for anti-tubercular activity. These studies underscore the compound's potential in addressing bacterial resistance and developing new antibacterial agents (Thomas et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-3-aminoazetidine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been addressed . The focus is on the most recent advances, trends, and future directions .

Properties

IUPAC Name

1-aminoazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXRRPEDWDDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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